2-Pyridineacetic acid 2-Pyridineacetic acid 2-Pyridylacetic acid, also known as 2-pyridylacetate, belongs to the class of organic compounds known as pyridines and derivatives. Pyridines and derivatives are compounds containing a pyridine ring, which is a six-member aromatic heterocycle which consists of one nitrogen atom and five carbon atoms. 2-Pyridylacetic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 2-Pyridylacetic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-pyridylacetic acid is primarily located in the cytoplasm.
2-pyridinylacetic acid is a member of pyridines.
Brand Name: Vulcanchem
CAS No.: 13115-43-0
VCID: VC20985814
InChI: InChI=1S/C7H7NO2/c9-7(10)5-6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10)
SMILES: C1=CC=NC(=C1)CC(=O)O
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol

2-Pyridineacetic acid

CAS No.: 13115-43-0

Cat. No.: VC20985814

Molecular Formula: C7H7NO2

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

2-Pyridineacetic acid - 13115-43-0

Specification

CAS No. 13115-43-0
Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
IUPAC Name 2-pyridin-2-ylacetic acid
Standard InChI InChI=1S/C7H7NO2/c9-7(10)5-6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10)
Standard InChI Key BPSNETAIJADFTO-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CC(=O)O
Canonical SMILES C1=CC=NC(=C1)CC(=O)O

Introduction

Chemical Identity and Fundamental Properties

2-Pyridineacetic acid, also known as 2-pyridylacetic acid, is a pyridine derivative with the molecular formula C7H7NO2. It possesses several key identifiers that distinguish it in chemical databases and literature. The compound was first documented in chemical repositories in 2005 and has received periodic updates to its chemical profile, with the most recent modification recorded in March 2025 .

Identification Parameters

The compound can be identified through various systematic nomenclature systems and numeric identifiers as presented in Table 1.

Table 1: Identification Parameters of 2-Pyridineacetic Acid

ParameterValue
PubChem CID85318
CAS Registry Number13115-43-0
Molecular FormulaC7H7NO2
IUPAC Name2-pyridin-2-ylacetic acid
Molecular Weight137.14 g/mol
InChIInChI=1S/C7H7NO2/c9-7(10)5-6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10)
InChIKeyBPSNETAIJADFTO-UHFFFAOYSA-N
SMILESC1=CC=NC(=C1)CC(=O)O

The compound is classified as a member of the pyridines family, featuring a characteristic heterocyclic structure with nitrogen at position 1 of the six-membered aromatic ring .

Physical Properties

2-Pyridineacetic acid exhibits distinct physical characteristics in its pure form. While the free acid form has limited physical property documentation in the searched literature, its hydrochloride salt (C7H7NO2·HCl) is well-characterized with a molecular weight of 173.60 g/mol .

Table 2: Physical Properties of 2-Pyridineacetic Acid and Its Hydrochloride Salt

PropertyFree AcidHydrochloride Salt
Physical State (20°C)SolidSolid
AppearanceNot specifiedWhite to light yellow to dark green powder or crystal
Melting PointNot specified130-135°C (with decomposition)
SolubilityNot specifiedSoluble in water; slightly soluble in DMSO, ethanol, and methanol
HygroscopicityNot specifiedHygroscopic
Storage RecommendationNot specifiedRoom temperature in cool, dark place under inert gas

The hydrochloride salt form has practical advantages in terms of stability and handling in laboratory settings, though it requires special storage conditions due to its hygroscopic nature .

Structural Characteristics

2-Pyridineacetic acid possesses a distinctive molecular structure that influences its chemical behavior and reactivity patterns.

Molecular Architecture

The compound features a pyridine ring with an acetic acid moiety attached at the 2-position. This structural arrangement creates a molecule with both aromatic and carboxylic acid functionalities, contributing to its versatility in chemical reactions .

Electronic Properties

The presence of the nitrogen atom in the pyridine ring creates an electron-deficient aromatic system. This characteristic influences the reactivity of the ring and the acidic properties of the carboxylic acid group. The electronic distribution makes the molecule suitable for various transformations in synthetic chemistry .

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of 2-pyridineacetic acid and its derivatives, each with specific advantages depending on the desired application.

Hydrolysis of Esters

A straightforward approach to synthesizing 2-pyridineacetic acid involves the hydrolysis of ethyl 2-pyridylacetate. This method proceeds under basic conditions as described in Table 3 .

Table 3: Synthesis of 2-Pyridineacetic Acid via Ester Hydrolysis

ReagentsConditionsYieldReference
Ethyl 2-pyridylacetate (10 mmol), KOH (12 mmol) in ethanol (13 mL) and water (4.3 mL)50°C, 30 minutesQuantitative (100%)

The procedure involves heating the reaction mixture, followed by ethanol removal, acidification to pH 2 with 1N HCl, and isolation of the product through crystallization with diethyl ether .

Three-Component Synthesis

A more recent development involves a three-component synthesis for preparing substituted pyridylacetic acid derivatives. This method centers on the formation of intermediate azlactones that can be opened with various nucleophiles to yield diverse products .

The reaction involves:

  • Activation of pyridine-N-oxide with tosyl chloride and triethylamine

  • Nucleophilic substitution by Meldrum's acid derivatives

  • Ring-opening with nucleophiles to generate the desired carboxylic acids

  • Decarboxylation to yield substituted pyridylacetic acid derivatives

This approach provides access to functionalized derivatives with substitution primarily at the 4-position of the pyridine ring .

Analytical Characterization

The analytical profile of 2-pyridineacetic acid includes various spectroscopic and chromatographic methods for identification and purity assessment.

Spectral Identification

The compound can be characterized using various spectroscopic techniques, although specific spectral data is limited in the searched literature. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for confirming the structure and substitution patterns in pyridylacetic acid derivatives .

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is commonly employed for purity analysis of 2-pyridineacetic acid and its hydrochloride salt. Commercial samples typically have a minimum purity of 98.0% as determined by HPLC area percentage .

Applications and Significance

2-Pyridineacetic acid has numerous applications in synthetic organic chemistry and pharmaceutical development.

Role in Organic Synthesis

The compound serves as a versatile building block for constructing more complex molecules. Its bifunctional nature, featuring both a heterocyclic ring and a carboxylic acid group, makes it particularly valuable in the synthesis of biologically active compounds .

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